molecular formula C23H19N5O3S2 B2760126 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1207032-06-1

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2760126
CAS No.: 1207032-06-1
M. Wt: 477.56
InChI Key: FXEQARHFSMUQIK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining several aromatic and heterocyclic rings

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-19(26-16-5-6-17-18(9-16)31-13-30-17)11-32-22-20-21(24-12-25-22)27-23(33-20)28-8-7-14-3-1-2-4-15(14)10-28/h1-6,9,12H,7-8,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEQARHFSMUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives.

    Synthesis of the thiazolo[4,5-d]pyrimidine ring: This involves the condensation of thioamides with appropriate aldehydes or ketones.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

This compound is a complex organic compound with potential applications in medicinal chemistry. The structural complexity of this compound suggests various therapeutic potentials, particularly in the fields of neurology and oncology.

Structural Features

The compound features a benzodioxole moiety and a thiazolo-pyrimidine structure that contribute to its pharmacological properties.

Neuropharmacology

Research indicates that compounds with similar structural features exhibit neuroprotective properties. The tetrahydroisoquinoline component is known for its role in modulating neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Compounds that incorporate thiazolo-pyrimidine structures have shown promise in cancer therapy. They often act as inhibitors of specific kinases involved in tumor growth and proliferation. Preliminary studies suggest that the target pathways for this compound could include those involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

Given the presence of the benzodioxole moiety, which is associated with anti-inflammatory effects in other compounds, this compound may also exhibit anti-inflammatory effects. This potential can be explored further in conditions characterized by chronic inflammation.

Cardiovascular Applications

Some derivatives of benzodioxole are known to affect cardiovascular function positively by modulating vascular smooth muscle contraction and influencing blood pressure regulation.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of similar benzodioxole compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in mitochondrial function.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that thiazolo-pyrimidine derivatives inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 3: Anti-inflammatory Effects

Research involving animal models of arthritis showed that compounds with a similar structure reduced inflammatory markers and improved joint function.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar aromatic structure.

    4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide stands out due to its complex structure, which combines multiple aromatic and heterocyclic rings. This unique structure contributes to its diverse range of applications and potential biological activities.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound integrates a benzodioxole moiety with a tetrahydroisoquinoline and thiazolopyrimidine framework, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name indicates its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 358.43 g/mol

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems. The benzodioxole and thiazolopyrimidine components can facilitate π–π stacking interactions and hydrogen bonding with proteins or enzymes. The sulfanylacetamide group may enhance binding affinity by chelating metal ions or participating in additional non-covalent interactions.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds featuring thiazolo[4,5-d]pyrimidine rings have shown inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines.

Antimicrobial Activity

The presence of the benzodioxole ring suggests potential antimicrobial properties. Research shows that derivatives of benzodioxole exhibit activity against a range of bacteria and fungi:

Organism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansLow to moderate inhibition

Case Study 1: Anticancer Activity

A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives demonstrated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that the compound could serve as a lead for further development in anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the benzodioxole scaffold were tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the sulfanyl group significantly enhanced antibacterial activity. This highlights the potential for structural optimization in developing effective antimicrobial agents.

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